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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226

Indanone and its derivatives have emerged as a promising scaffold in medicinal chemistry,
demonstrating a wide range of pharmacological activities. The versatility of the indanone core
allows for structural modifications that can modulate its interaction with various biological
targets. This guide provides a comparative overview of recent computational investigations into
indanone derivatives, highlighting their potential in drug discovery for neurodegenerative
diseases and cancer.

Indanone Derivatives as Acetylcholinesterase
(AChE) Inhibitors for Alzheimer's Disease

Donepezil, an indanone derivative, is a well-established drug for the treatment of Alzheimer's
disease, acting as an acetylcholinesterase (AChE) inhibitor.[1] Inspired by this, numerous
computational studies have focused on designing and evaluating new indanone derivatives
with improved AChE inhibitory activity.

A study by Kumar et al. (2018) designed and synthesized a series of eleven indanone
derivatives, evaluating their in vitro AChE inhibition.[2] Molecular docking studies were
performed to understand the binding interactions with recombinant human acetylcholinesterase
(rhAChE).[2] Another study designed multitargeting indanone derivatives inspired by donepezil,
with compound 4b showing potent AChE inhibition and AP aggregation inhibition.[3] Molecular
dynamics simulations confirmed the stable binding of 4b to AChE.[3]
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Compound/De Computational

L Target IC50 (uM) Reference

rivative Method(s)
Molecular
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59 AChE 14.06 ) [2]
Docking
Molecular

64 AChE 12.01 , [2]
Docking
Molecular

4b AChE 0.78 ) [3]
Dynamics

6a AChE 0.0018 Not specified [4]
Molecular

D28 AChE 0.0248 , [5][6]
Docking
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D29 AChE 0.0224 ) [5][6]
Docking
Molecular

D30 AChE 0.0257 ) [5][6]
Docking
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7h AChE 1.2 ) [7]
Docking
Molecular

7h BChE 0.3 ) [7]
Docking

Indanone Derivatives as Monoamine Oxidase (MAO)
Inhibitors for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of
neurotransmitters, making them important targets for the treatment of Parkinson's disease and

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29195794/
https://pubmed.ncbi.nlm.nih.gov/29195794/
https://pubmed.ncbi.nlm.nih.gov/29195794/
https://pubmed.ncbi.nlm.nih.gov/29195794/
https://pubmed.ncbi.nlm.nih.gov/35195392/
https://pubmed.ncbi.nlm.nih.gov/22633691/
https://pubs.acs.org/doi/10.1021/acsomega.2c06906
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774391/
https://pubs.acs.org/doi/10.1021/acsomega.2c06906
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774391/
https://pubs.acs.org/doi/10.1021/acsomega.2c06906
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774391/
https://dspace.tbzmed.ac.ir/items/6f6900f0-ef2b-4c7c-a32d-8a71b1d09669
https://dspace.tbzmed.ac.ir/items/6f6900f0-ef2b-4c7c-a32d-8a71b1d09669
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

depression.[1][8] Several computational studies have explored indanone derivatives as MAO
inhibitors.

A 2016 study synthesized and evaluated a series of 2-benzylidene-1-indanone derivatives as
inhibitors of human MAO-A and MAO-B.[9] The study found that these compounds were
specific inhibitors of MAO-B, with twelve derivatives exhibiting IC50 values below 0.1 pM.[9]
Another investigation focused on 2-heteroarylidene-1-indanone derivatives, which were found
to inhibit both MAO-A and MAO-B.[10] Structure-activity relationship (SAR) analysis indicated
that methoxy group substitution on the A-ring enhanced MAO-B inhibition.[10]

Compound/De Computational
L. Target IC50 (uM) Reference
rivative Method(s)
16a MAO-B 7.50 SAR Analysis [8]
59 MAO-A 0.131 SAR Analysis 9]
2-
heteroarylidene- MAO-B 0.0044 - 1.53 SAR Analysis [10]
1-indanones
2-
heteroarylidene- MAO-A as low as 0.061 SAR Analysis [10]
1-indanones
Molecular
4d COMT/MAO-B 0.42/7.83 _ [11]
Docking
Molecular
7 COMT/MAO-B 0.57/7.26 _ [11]
Docking

Indanone Derivatives Targeting Cereblon in Cancer

Cereblon (CRBN) is a component of the Cullin 4-RING E3 ubiquitin ligase complex and a target
for thalidomide and its derivatives, which are used in the treatment of multiple myeloma.[12][13]
[14] A computational study investigated 68 indanedione and indanone derivatives for their
binding affinity to cereblon.[12][13] Molecular docking and molecular dynamics simulations
were employed to identify promising candidates.[12][13]
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DHFO Cereblon -163.16 Docking, [12][13]
MM/PBSA
-~ Molecular
THOH Cereblon Not specified ) [12][13]
Dynamics
Molecular
DIMS Cereblon Not specified ) [12][13]
Dynamics
- Molecular
DTIN Cereblon Not specified ] [12][13]
Dynamics

Experimental and Computational Protocols

The cited studies employed a range of standard computational and experimental techniques.

Computational Protocols:

e Molecular Docking: Programs such as Autodock Vina and DockThor were used to predict the
binding modes and affinities of indanone derivatives to their target proteins.[12][13]

e Molecular Dynamics (MD) Simulations: These were performed to assess the stability of
ligand-protein complexes over time.[3]

o MM/PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area
(MM/PBSA) method was used to calculate the binding free energies of the ligand-protein
complexes.[12][13]

o ADME/T and Drug-likeness Prediction: In silico methods were used to evaluate the
absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, as well as
the drug-likeness of the designed compounds.[12][13]

Experimental Protocols:
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» Enzyme Inhibition Assays: In vitro assays were conducted to determine the inhibitory activity
(IC50 values) of the synthesized compounds against their respective target enzymes (e.g.,
AChE, MAO).[2][9][10] The Ellman method was specifically mentioned for cholinesterase
inhibitory activity evaluation.[7]

e Synthesis and Characterization: The indanone derivatives were synthesized using
established chemical methods and their structures were confirmed using techniques like IR,
1H NMR, 13C NMR, and mass spectrometry.[7]

o Cell-based Assays: For anticancer studies, cytotoxicity was evaluated using cell lines such
as MCF-7 and MDA-MB-435.[15]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical computational drug discovery workflow for indanone
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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